(1-Nitroprop-1-en-2-yl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing (1-Nitroprop-1-en-2-yl)benzene is through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as potassium hydroxide . The reaction typically proceeds as follows:
C6H5CHO+CH3CH2NO2→C6H5CH=CHNO2+H2O
The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: (1-Nitroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 1-Phenyl-2-aminopropane.
Oxidation: 1-Phenyl-2-nitropropanol or 1-Phenyl-2-nitropropanone.
Substitution: Various substituted phenylpropenes.
Scientific Research Applications
(1-Nitroprop-1-en-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Nitroprop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- (2-Nitroprop-1-en-1-yl)benzene
- (2-Nitro-1-propenyl)benzene
- trans-beta-Methyl-beta-Nitrostyrene
Comparison: (1-Nitroprop-1-en-2-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it has distinct physical and chemical properties, such as melting point and solubility, which make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
1-nitroprop-1-en-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFMBKUWFTFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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